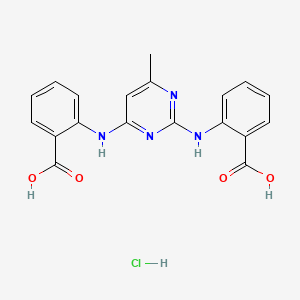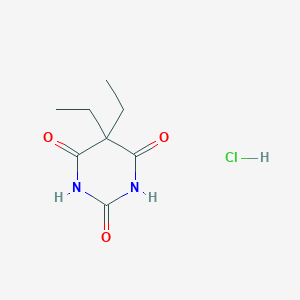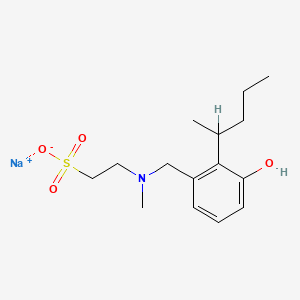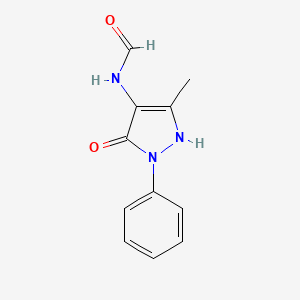
Epistrigol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Epistrigol is a member of the strigolactone family, a class of plant hormones that play a crucial role in regulating plant growth and development. Strigolactones, including this compound, were initially identified as germination stimulants for parasitic plants like Striga and Orobanche. These compounds are also involved in the regulation of shoot branching, root development, and symbiotic interactions with arbuscular mycorrhizal fungi .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of epistrigol involves multiple steps, starting from simpler organic molecules. One of the key steps in the synthesis is the allylic oxidation of the ABC scaffold, which can be significantly improved using palladium on carbon (Pd/C) and tert-butyl hydroperoxide . The process typically involves the following steps:
- Formation of the core structure through cyclization reactions.
- Introduction of functional groups via oxidation and reduction reactions.
- Final purification and characterization using techniques like X-ray analysis to confirm the structure.
Industrial Production Methods: Industrial production of this compound is challenging due to the complexity of its structure and the need for precise stereochemistry. The isolation from natural sources, such as root exudates, is laborious and yields very small amounts of the compound. Therefore, synthetic methods are preferred for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Epistrigol undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using reagents like tert-butyl hydroperoxide.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like lithium aluminum hydride.
Substitution: Replacement of one functional group with another, using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Palladium on carbon (Pd/C) and tert-butyl hydroperoxide.
Reduction: Lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can lead to the formation of epoxides or hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds .
Scientific Research Applications
Epistrigol has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the synthesis and reactivity of strigolactones.
Biology: Investigated for its role in regulating plant growth and development, particularly in relation to shoot branching and root architecture.
Medicine: Explored for its potential anti-cancer properties, particularly in the treatment of hepatocellular carcinoma.
Mechanism of Action
Epistrigol exerts its effects through several molecular targets and pathways:
Plant Hormone Signaling: this compound interacts with specific receptors in plants to regulate growth and development. It influences the expression of genes involved in shoot branching and root development.
Anti-Cancer Activity: In cancer cells, this compound targets proteins like histone deacetylases (HDAC1 and HDAC2) and cytochrome P450 enzymes (CYP19A).
Comparison with Similar Compounds
Epistrigol is part of the strigolactone family, which includes several similar compounds:
Strigol: The first identified strigolactone, known for its role in stimulating the germination of parasitic plant seeds.
Orobanchol: Another strigolactone with similar biological activities, but different structural features.
5-Deoxystrigol: A strigolactone analog with a simpler structure, often used in synthetic studies.
Uniqueness of this compound: this compound stands out due to its specific stereochemistry and potent biological activities. Its ability to target multiple molecular pathways makes it a valuable compound for both agricultural and medical research .
Properties
CAS No. |
52389-59-0 |
|---|---|
Molecular Formula |
C19H22O6 |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
(3Z)-5-hydroxy-8,8-dimethyl-3-[(4-methyl-5-oxo-2H-furan-2-yl)oxymethylidene]-3a,4,5,6,7,8b-hexahydroindeno[1,2-b]furan-2-one |
InChI |
InChI=1S/C19H22O6/c1-9-6-14(24-17(9)21)23-8-12-10-7-11-13(20)4-5-19(2,3)15(11)16(10)25-18(12)22/h6,8,10,13-14,16,20H,4-5,7H2,1-3H3/b12-8- |
InChI Key |
VOFXXOPWCBSPAA-WQLSENKSSA-N |
Isomeric SMILES |
CC1=CC(OC1=O)O/C=C\2/C3CC4=C(C3OC2=O)C(CCC4O)(C)C |
Canonical SMILES |
CC1=CC(OC1=O)OC=C2C3CC4=C(C3OC2=O)C(CCC4O)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



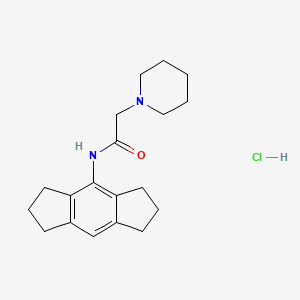
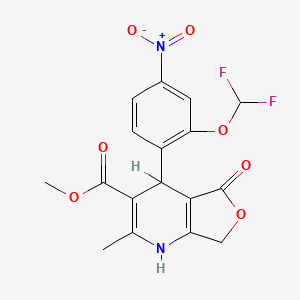
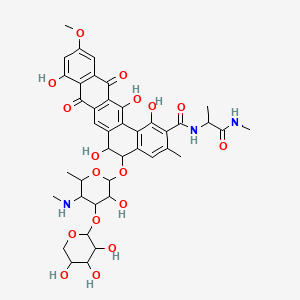
![N-[4-[[2-[2-(3-chloro-5-cyanobenzoyl)phenoxy]acetyl]amino]-3-methylphenyl]sulfonylpropanamide](/img/structure/B12768395.png)
![5-[4-[2-(6-chloro-1H-indol-3-yl)ethyl]piperazin-1-yl]-2,3-dihydro-1,4-benzodioxine-8-carbonitrile](/img/structure/B12768418.png)

